Isophoronenitrile-d5
Description
Isophoronenitrile-d5 is a deuterated analog of isophoronenitrile, a bicyclic nitrile derived from isophorone (a ketone with a camphor-like structure). The compound is characterized by the substitution of five hydrogen atoms with deuterium (^2H), enhancing its utility as a stable isotopically labeled internal standard in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies . Its chemical formula is C₉H₈D₅N, with a molecular weight of ~145.28 g/mol (calculated by adding five deuterium masses to the parent compound, C₉H₁₃N, M.W. 135.21 g/mol + 5 × 2.014 g/mol ≈ 145.28 g/mol). This compound is commercially available as a calibrated solution in acetonitrile or as a pure powder, catering to applications in pharmaceutical impurity profiling, environmental analysis, and metabolic studies .
Properties
CAS No. |
1794756-30-1 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
170.267 |
IUPAC Name |
2,2-dideuterio-3,3-dimethyl-5-oxo-1-(trideuteriomethyl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C10H15NO/c1-9(2)4-8(12)5-10(3,6-9)7-11/h4-6H2,1-3H3/i3D3,6D2 |
InChI Key |
JJDFVIDVSCYKDS-SBRIIUNQSA-N |
SMILES |
CC1(CC(=O)CC(C1)(C)C#N)C |
Synonyms |
3-Cyano-3,5,5-trimethylcyclohexanone-d5; 3-Oxo-1,5,5-trimethylcyclohexanecarbonitrile-d5; NSC 171143-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Non-Deuterated Nitriles
5-(Methylsulfanyl)pentanenitrile
- Structure : A straight-chain nitrile with a methylthio (-S-CH₃) substituent at the fifth carbon (C₆H₉NS).
- Molecular Weight : 127.21 g/mol .
- Applications : Primarily used in organic synthesis and agrochemical research due to its sulfur-containing functional group. Unlike isophoronenitrile-d5, it lacks isotopic labeling and a bicyclic backbone, limiting its utility in quantitative analytical workflows .
- Solubility : Similar to this compound, it is soluble in polar aprotic solvents like acetonitrile.
Isophoronenitrile (Non-Deuterated)
- Structure : Shares the same bicyclic framework as this compound but lacks deuterium substitution.
- Molecular Weight : 135.21 g/mol.
- Applications : Used as a solvent or intermediate in organic synthesis. The absence of deuterium makes it unsuitable as an internal standard in MS-based quantification .
Functional Analogs: Deuterated Standards
Ethyl Stearate-D5
- Structure : A deuterated ester (C₂₀H₃₅D₅O₂) with five deuterium atoms.
- Molecular Weight: 317.56 g/mol vs. 312.53 g/mol for non-deuterated ethyl stearate .
- Applications : Like this compound, it serves as an internal standard in lipidomics and metabolomics. However, its ester functional group and linear structure differentiate its chemical reactivity and chromatographic behavior .
Fenuron-D5
- Structure : A deuterated urea herbicide (C₉H₅D₅N₂O).
- Molecular Weight : 169.24 g/mol .
- Applications : Used in environmental monitoring to quantify fenuron residues in soil and water. While both fenuron-D5 and this compound are deuterated, fenuron-D5’s urea moiety and agricultural focus contrast with this compound’s nitrile-based pharmaceutical applications .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Isotopic Labeling |
|---|---|---|---|---|
| This compound | C₉H₈D₅N | 145.28 | MS/NMR internal standards, pharmaceuticals | Yes (D5) |
| 5-(Methylsulfanyl)pentanenitrile | C₆H₉NS | 127.21 | Organic synthesis, agrochemicals | No |
| Ethyl Stearate-D5 | C₂₀H₃₅D₅O₂ | 317.56 | Lipidomics, metabolomics | Yes (D5) |
| Fenuron-D5 | C₉H₅D₅N₂O | 169.24 | Environmental herbicide analysis | Yes (D5) |
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